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Compound of Interest

Compound Name:
4-Methyl-1,2,3,4-

tetrahydroquinoline

Cat. No.: B098487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal

chemistry and organic synthesis. This document details available and predicted data for

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering a foundational dataset for its characterization.

Spectroscopic Data Summary
The following tables summarize the available and predicted quantitative spectroscopic data for

4-Methyl-1,2,3,4-tetrahydroquinoline.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 m 2H Aromatic CH

~6.6-6.8 m 2H Aromatic CH

~3.8 br s 1H NH

~3.3-3.4 m 1H C4-H

~3.1-3.2 m 2H C2-H₂

~1.9-2.1 m 1H C3-H (axial)

~1.6-1.8 m 1H C3-H (equatorial)

~1.2 d 3H C4-CH₃

Note: Predicted values are based on spectral data of analogous compounds and general

principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~145 C8a

~129 Aromatic CH

~127 Aromatic CH

~122 C4a

~117 Aromatic CH

~114 Aromatic CH

~42 C2

~33 C4

~30 C3

~22 C4-CH₃
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Note: Predicted values are based on spectral data of analogous compounds and general

principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch

~3050-3000 Medium Aromatic C-H Stretch

~2950-2850 Strong Aliphatic C-H Stretch

~1600 Strong Aromatic C=C Stretch

~1500 Strong Aromatic C=C Stretch

~1300 Medium C-N Stretch

Note: Data is based on the general IR characteristics of tetrahydroquinolines and related

aromatic amines.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

147 High [M]⁺ (Molecular Ion)

146 Medium [M-H]⁺

132 High [M-CH₃]⁺

118 Medium [M-C₂H₅]⁺

Note: Fragmentation patterns are based on published mass spectra of methyl-substituted

tetrahydroquinolines[1].

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-1,2,3,4-
tetrahydroquinoline in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

Employ a longer acquisition time and a higher number of scans compared to ¹H NMR to

compensate for the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:
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Neat Liquid: If the sample is a liquid, place a drop between two KBr or NaCl plates to form

a thin film.

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with

dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the

final IR spectrum. Identify characteristic absorption bands corresponding to specific

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) as the ionization method.

Instrumentation: Employ a mass spectrometer capable of EI, such as a quadrupole or time-

of-flight (TOF) analyzer.

Acquisition:

Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

Acquire the mass spectrum.
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Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose

fragmentation pathways consistent with the observed spectrum. The mass spectra of

tetrahydroquinolines often show characteristic fragment ions at M-1, M-15, and M-29[1].

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-Methyl-1,2,3,4-tetrahydroquinoline.

Spectroscopic Analysis Workflow for 4-Methyl-1,2,3,4-tetrahydroquinoline
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Caption: Workflow for the spectroscopic characterization of 4-Methyl-1,2,3,4-
tetrahydroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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